N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide
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Overview
Description
N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide, also known as TFA-NCA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of N-carboxyanhydrides, which are widely used in organic chemistry for the synthesis of polypeptides and other macromolecules. TFA-NCA has unique properties that make it an attractive compound for various scientific applications.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide is not well understood, but it is believed to involve the formation of an intermediate species that reacts with the amino group of the amino acid to form a peptide bond. This reaction is catalyzed by a catalyst, which can be either an acid or a base.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. This compound has been shown to have low acute toxicity in rats and has not been shown to cause any significant adverse effects in humans.
Advantages and Limitations for Lab Experiments
N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide has several advantages for lab experiments, including its ability to initiate the ring-opening polymerization of lactide and its use in the synthesis of peptide nucleic acids. However, this compound has some limitations, including its relatively high cost and the fact that it requires careful handling due to its reactivity.
Future Directions
There are several future directions for the use of N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide in scientific research. One potential area of research is the development of new catalysts for the synthesis of polypeptides and other macromolecules. Another area of research is the use of this compound in the synthesis of new biodegradable polymers for use in drug delivery and other biomedical applications. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide involves a multistep process that requires careful attention to detail. The first step involves the reaction of 2-propoxy-5-(trifluoromethyl)aniline with chloroacetyl chloride to form the intermediate compound. This intermediate is then reacted with potassium phthalimide to form the phthalimide intermediate. The final step involves the removal of the phthalimide group and the addition of the carbamoyl group to form this compound.
Scientific Research Applications
N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide has been used in various scientific applications, including the synthesis of polypeptides and other macromolecules. This compound has been shown to be an effective initiator for the ring-opening polymerization of lactide, which is a biodegradable polymer. This compound has also been used in the synthesis of peptide nucleic acids, which are used in gene therapy and other biomedical applications.
properties
IUPAC Name |
N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-2-10-28-15-9-8-13(19(20,21)22)11-14(15)24-16(17(26)25-18(23)27)12-6-4-3-5-7-12/h3-9,11,16,24H,2,10H2,1H3,(H3,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXVWJFVWQRWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(F)(F)F)NC(C2=CC=CC=C2)C(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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